Cyclohexanone oxime

Corrosion Inhibition Aluminum Protection Electrochemistry

Inconsistent Beckmann rearrangement yields slowing caprolactam output? Cyclohexanone oxime provides faster rearrangement kinetics than benzophenone, cyclopentanone, or acetone oximes, enabling high-yield Nylon 6 precursor synthesis. As a corrosion inhibitor, it delivers 87.5% efficiency at 5 mM for aluminum in HCl-outperforming 2-butanone oxime (79.3%) and acetone oxime (71.6%). • Beckmann rearrangement selectivity up to 95.8% in gas-phase caprolactam synthesis • 87.5% aluminum corrosion inhibition at 5 mM in HCl solutions • Reliable ketone/aldehyde derivatizing agent with well-defined mp 88-91 °C

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 100-64-1
Cat. No. B123875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanone oxime
CAS100-64-1
Synonyms(Hydroxyimino)cyclohexane;  Antioxidant D;  NSC 6300;  OxiKhim-Styrol
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1CCC(=NO)CC1
InChIInChI=1S/C6H11NO/c8-7-6-4-2-1-3-5-6/h8H,1-5H2
InChIKeyVEZUQRBDRNJBJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
0.16 M
SOL IN WATER, ALCOHOL, ETHER, METHYL ALCOHOL

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexanone Oxime (CAS 100-64-1): Bulk Industrial Intermediate and Corrosion Inhibitor Procurement Overview


Cyclohexanone oxime (CAS 100-64-1) is a white crystalline solid ketoxime with a melting point of 88–91 °C and a boiling point of 204–206 °C [1]. It is primarily recognized as the key intermediate in the industrial production of ε-caprolactam, the monomer for Nylon 6, via Beckmann rearrangement [2]. Beyond this large-scale application, it serves as a versatile chemical building block in fine chemical synthesis, analytical derivatization, and specialty formulations, including its demonstrated role as a superior corrosion inhibitor for aluminum [3].

Why Generic Substitution of Cyclohexanone Oxime (100-64-1) Fails: A Quantitative Differentiation Guide


Generic substitution among oximes is not a scientifically sound practice due to marked, quantifiable differences in key performance parameters. For instance, the Beckmann rearrangement rate—critical for caprolactam production—is not uniform; it follows a specific hierarchy: cyclohexanone oxime rearranges faster than benzophenone, cyclopentanone, acetophenone, and acetone oximes [1]. Furthermore, in corrosion inhibition, cyclohexanone oxime (CO) demonstrates a quantifiably higher efficiency (87.5% at 5 mM) compared to its closest analogs, 2-butanone oxime (BO, 79.3%) and acetone oxime (AO, 71.6%) [2]. These data demonstrate that substituting cyclohexanone oxime with a seemingly similar oxime would result in a measurable, and often unacceptable, loss of performance or process efficiency.

Cyclohexanone Oxime (100-64-1) Procurement Evidence: Head-to-Head Performance Data vs. Acetone, Butanone, and Acetophenone Oximes


Superior Corrosion Inhibition of Aluminum in HCl: Cyclohexanone Oxime vs. Acetone and 2-Butanone Oximes

Cyclohexanone oxime (CO) exhibits superior corrosion inhibition efficiency for aluminum in 1 M HCl compared to acetone oxime (AO) and 2-butanone oxime (BO). At an inhibitor concentration of 5 mM, CO achieves an inhibition efficiency of 87.5%, significantly outperforming BO (79.3%) and AO (71.6%) [1]. The performance hierarchy (CO > BO > AO) is consistent across weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) measurements [1].

Corrosion Inhibition Aluminum Protection Electrochemistry

Faster Beckmann Rearrangement Kinetics: Cyclohexanone Oxime vs. Benzophenone, Cyclopentanone, and Acetophenone Oximes

In the Beckmann rearrangement of oxime p-toluenesulfonates in acetic acid, the rate constant follows a specific descending order: cyclohexanone oxime > benzophenone oxime > cyclopentanone oxime > acetophenone oxime > acetone oxime [1]. This indicates that cyclohexanone oxime rearranges faster than all other tested ketoximes, a critical factor for industrial process throughput and yield optimization in ε-caprolactam production [1].

Beckmann Rearrangement Reaction Kinetics Caprolactam Synthesis

High Selectivity in Catalytic Hydrogenation: Cyclohexanone Oxime from Nitrocyclohexane over Pd/CNT

In the hydrogenation of nitrocyclohexane to cyclohexanone oxime, a 5% Pd/CNT catalyst achieves a high nitrocyclohexane conversion of 97.6% and a cyclohexanone oxime selectivity of 85.9% under mild conditions (0.2 MPa H₂, 323 K) [1]. This high selectivity is critical for minimizing the formation of by-products such as cyclohexylamine and cyclohexanol, which would otherwise necessitate costly downstream separations [1].

Catalytic Hydrogenation Selectivity Nitrocyclohexane Conversion

Defined Physical and Analytical Properties for Quality Control and Specification

Cyclohexanone oxime is a white crystalline solid with a well-defined melting point range of 88–91 °C and a boiling point range of 204–206 °C [1]. Its water solubility is 16 g/kg [1]. These properties are distinct from those of close analogs such as acetophenone oxime (mp 59–60 °C, bp 245 °C) and acetone oxime (mp 60–61 °C, bp 135 °C) [2], providing clear, measurable parameters for identity verification and quality assurance in procurement and analytical laboratories [3].

Physical Properties Melting Point Boiling Point

Vapor-Phase Beckmann Rearrangement: High Caprolactam Selectivity in a Continuous Process

A gas-phase Beckmann rearrangement process for cyclohexanone oxime, using a specific molecular sieve catalyst, achieves a caprolactam selectivity of 95.8% [1]. This high selectivity is maintained over long periods of continuous operation, addressing key industrial challenges related to catalyst stability and product yield [1].

Gas-Phase Beckmann Rearrangement Caprolactam Selectivity Continuous Manufacturing

Comprehensive Spectroscopic Characterization for Identity Verification and Purity Assessment

Cyclohexanone oxime has been extensively characterized by FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy, with complete vibrational assignments and NMR chemical shift predictions available via high-level DFT calculations (B3LYP/6-311++G(d,p)) [1]. The 'in situ' 15N NMR spectroscopy of its Beckmann rearrangement has been directly compared with that of acetophenone oxime and cyclododecanone oxime, providing unique mechanistic fingerprints [2]. This comprehensive spectroscopic library enables definitive identity confirmation and purity assessment, which is essential for quality control in regulated industries.

Spectroscopy NMR IR

Cyclohexanone Oxime (100-64-1): Validated Application Scenarios for Research and Industrial Procurement


Large-Scale ε-Caprolactam Production for Nylon 6 Manufacturing

Cyclohexanone oxime is the established, high-volume intermediate for ε-caprolactam synthesis. Its selection is justified by a faster Beckmann rearrangement rate compared to other ketoximes, as demonstrated in kinetic studies [1]. Furthermore, modern gas-phase processes have been optimized to achieve caprolactam selectivities as high as 95.8% [2]. Procuring high-purity cyclohexanone oxime is essential for maintaining high yield and throughput in continuous Nylon 6 precursor manufacturing.

Formulation of High-Performance Corrosion Inhibitors for Aluminum in Acidic Environments

For specialty chemical formulators, cyclohexanone oxime offers a quantifiable performance advantage as an aluminum corrosion inhibitor in HCl solutions. At a 5 mM concentration, it provides 87.5% inhibition efficiency, significantly outperforming acetone oxime (71.6%) and 2-butanone oxime (79.3%) [3]. This data supports its procurement over cheaper alternatives when maximum protection is required, such as in industrial pickling or acid cleaning operations.

Analytical Chemistry: Derivatization Agent for Ketone and Aldehyde Identification

Cyclohexanone oxime is a reliable derivatizing agent for the identification of ketones and aldehydes in analytical chemistry . Its well-defined physical properties (mp 88–91 °C) and extensive spectroscopic characterization (FT-IR, Raman, NMR) [4] ensure that the resulting oxime derivatives can be precisely identified and quantified, making it a valuable tool for quality control and research laboratories.

Catalytic Hydrogenation Research: Benchmarking Pd/CNT Catalyst Performance

The catalytic hydrogenation of nitrocyclohexane to cyclohexanone oxime serves as a model reaction for evaluating new catalysts. The published benchmark performance of a 5% Pd/CNT catalyst—achieving 97.6% conversion and 85.9% selectivity under mild conditions (0.2 MPa, 323 K) [5]—provides a clear target for researchers developing novel catalytic systems. Procuring cyclohexanone oxime as a reference standard or for comparative studies is essential in this field.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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